N-(Cyclohexylthio)phthalimide

Rubber Vulcanization Scorch Retarder CTP

Premature vulcanization (scorch) during high-temperature rubber processing causes material waste and production downtime. N-(Cyclohexylthio)phthalimide (CTP, CAS 17796-82-6) selectively sequesters MBT intermediates in sulfenamide-accelerated systems, providing linear scorch delay without compromising cure rate or mechanical properties. • Thermally stable to 180°C for consistent scorch protection during mixing, extrusion, and calendering. • Linear dose-response (0.1-0.3 phr) enables precise safety margin adjustment for tire components and technical rubber articles. • Enhances storage stability of uncured compounds, reducing waste in global supply chains.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 17796-82-6
Cat. No. B105297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclohexylthio)phthalimide
CAS17796-82-6
Synonymscyclohexyl thiophthalimide
N-(cyclohexylthio)phthalimide
N-CHTP
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
InChIKeyUEZWYKZHXASYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 10.8 mg/L at 20 °C;  18 mg/L at 23 °C;  22 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





CTP Technical Baseline for Rubber Vulcanization Retarder


N-(Cyclohexylthio)phthalimide (CTP, also known as PVI, CAS 17796-82-6) is a thioimide-class pre-vulcanization inhibitor, chemically designated as C14H15NO2S (MW 261.34). It is the predominant vulcanization retarder employed globally in sulfur-cured diene rubber formulations, including natural rubber (NR), styrene-butadiene rubber (SBR), butadiene rubber (BR), nitrile rubber (NBR), and EPDM [1][2]. Physicochemical characterization indicates a melting point of 90–93°C, a density of 1.25–1.35 g/cm³, and a solubility profile limited to organic solvents (acetone, benzene, toluene, ethyl acetate) with negligible water solubility [3].

1
Workflow: Sulfur-cured diene rubber compounding (NR, SBR, BR, NBR, EPDM)
2
Selection Logic: Thioimide-class scorch retarder for sulfenamide-accelerated systems
3
Processing Context: Suited for high-temperature mixing and calendering operations

CTP Substitution Risk Alert


Substituting N-(Cyclohexylthio)phthalimide (CTP) with alternative scorch retarders—particularly organic acids (e.g., phthalic anhydride, benzoic acid) or nitrosoamines (e.g., N-nitrosodiphenylamine, NDPA)—introduces substantial formulation and performance liabilities. Organic acid retarders, while cost-effective, are documented to compromise final vulcanizate mechanical properties and reduce cure rate, a trade-off not observed with CTP when used at recommended dosages [1]. NDPA, though historically effective, is now functionally obsolete in many regulatory contexts due to thermal instability (decomposition >85°C) and carcinogenicity concerns, rendering it unsuitable for high-temperature processing and modern safety standards [2]. Furthermore, CTP's mechanism—selective sequestration of mercaptobenzothiazole (MBT) intermediates in sulfenamide-accelerated systems—provides linear scorch control without altering cure kinetics, a precision not achievable with broad-spectrum acid scavengers [1]. Thus, direct substitution without reformulation and performance validation is technically unsound.

Attribute
CTP (Target)
Organic Acid / NDPA (Substitute)
Mechanism
Selective MBT sequestration; linear scorch delay
Broad acid scavenging or thermal instability; cure kinetics may shift
Cure & Properties
Reported minimal impact on cure rate and vulcanizate properties
Organic acids may retard cure rate and degrade mechanical properties
Thermal Stability
Stable across typical vulcanization temperatures (up to ~180°C)
NDPA decomposes at elevated temperatures (>85°C); may cause porosity

CTP Performance vs. Key Comparators


Superior Antiscorch Efficacy vs. PA and NDPA

In a direct comparative study evaluating scorch retarder efficacy in sulfur-cured rubber compounds, CTP demonstrated superior antiscorch performance relative to both phthalic anhydride (PA) and N-nitrosodiphenylamine (NDPA) when evaluated at identical dosage levels [1].

Antiscorch Efficacy
Head-to-head
Reported higher qualitative ranking vs. PA and NDPA at equivalent dosage
May support higher scorch safety margin in sulfur-cured compounds
Qualitative ranking; verify under specific formulation conditions
Rubber Vulcanization Scorch Retarder CTP

Cure Kinetics and Mechanical Properties vs. Organic Acid Retarders

A technical review of vulcanization retarder classes indicates that thiophthalimides (CTP) and sulfonamides differ fundamentally from organic acid retarders (e.g., phthalic anhydride, benzoic acid) in their effect on cure rate and final vulcanizate properties. Organic acids achieve scorch delay by neutralizing basic accelerator fragments, a mechanism that concurrently retards the cure rate and degrades final performance properties. In contrast, CTP retards scorch without significantly affecting cure rate or performance properties [1].

Cure & Property Impact
Class-level
CTP: reported no significant effect on cure rate or properties; Organic acids: may retard cure and degrade properties
Class-level distinction; property retention requires batch-level confirmation
Sulfenamide-accelerated diene systems context
Rubber Vulcanization Cure Kinetics Mechanical Properties

Thermal Stability: CTP vs. NDPA

The thermal stability of CTP enables its use across a wide range of vulcanization temperatures without loss of activity. A study investigating CTP activity in natural rubber compounds demonstrated that increasing cure temperature by 30°C (from 150°C to 180°C) does not alter the activity of CTP [1]. This contrasts sharply with N-nitrosodiphenylamine (NDPA), which exhibits reduced activity above 100°C and decomposes with loss of function at 135°C, releasing gases that can cause porosity in rubber products [2].

Thermal Stability
Reported
Activity unchanged from 150°C to 180°C; NDPA decomposes at 135°C
Supports scorch control in high-temperature processing
Gum NR vulcanizate; MDB-sulfur system context
Thermal Stability High-Temperature Processing Vulcanization

Linear Scorch Control and Process Predictability

CTP's mechanism of action, involving the removal of mercaptobenzothiazole (MBT) as it forms during the initial stages of sulfenamide-accelerated vulcanization, yields a retardation effect that is linear with CTP concentration. This linear relationship allows for excellent and predictable control of scorch behavior [1].

Process Predictability
Reported
Linear concentration-dependent retardation via MBT sequestration
May enable precise adjustment of scorch safety margin
Sulfenamide-accelerated system context
Scorch Control Process Predictability Formulation

CTP Optimal Applications in Rubber Manufacturing


High-Temperature Tire Compound Processing

CTP is ideally suited for tire manufacturing processes involving high-temperature mixing, extrusion, and calendering. Its thermal stability up to 180°C ensures consistent scorch protection during intensive mastication and shaping operations, while its linear dose-response permits precise adjustment of processing safety margins for different tire components (tread, sidewall, carcass). The preservation of cure rate and mechanical properties is essential for maintaining tire performance specifications [1][2].

Single-Stage Mixing and Compound Storage

In operations where two-stage mixing is replaced by single-stage mixing for productivity gains, CTP provides the necessary extended scorch safety to complete all compounding steps without premature vulcanization. Additionally, CTP enhances the storage stability of uncured rubber compounds, preventing natural vulcanization during warehousing and transportation, which is critical for just-in-time manufacturing and global supply chains [1][3].

Precision Rubber Goods Property Tolerances

For technical rubber articles (seals, gaskets, hoses, belts) where final mechanical properties—tensile strength, modulus, compression set—must meet strict specifications, CTP is the retarder of choice. Unlike organic acid retarders, CTP achieves scorch delay without degrading cure state or physical properties, eliminating the need for compensatory formulation adjustments and ensuring consistent product quality [2].

Application
Selection Property
Validation Focus
High-Temp Tire Processing
Thermal stability & linear dose-response
Confirm scorch safety margin at target mixing and calendering temperatures
Single-Stage Mixing & Storage
Extended scorch delay without cure-rate penalty
Verify compound storage stability under expected warehouse conditions
Precision Rubber Goods
Property-retentive scorch control
Validate tensile, modulus, and compression set after scorch-delayed cure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Cyclohexylthio)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.